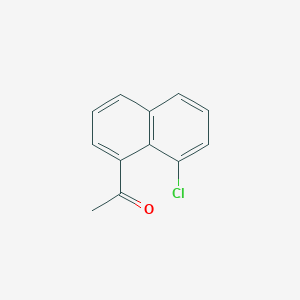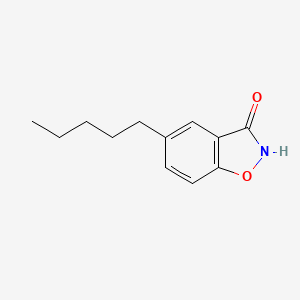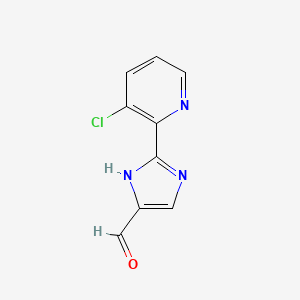![molecular formula C11H8F3N3OS B15335122 1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B15335122.png)
1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is a complex organic compound featuring a thiazole and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate indole derivatives with thiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate
- Cyluc1
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
Uniqueness
1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8F3N3OS |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
1-(2-amino-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)9(18)17-2-1-5-3-6-8(4-7(5)17)19-10(15)16-6/h3-4H,1-2H2,(H2,15,16) |
InChI Key |
GOOYMFVEIOSEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC3=C(C=C21)N=C(S3)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)

![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)

![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)


![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)


![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)

![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
